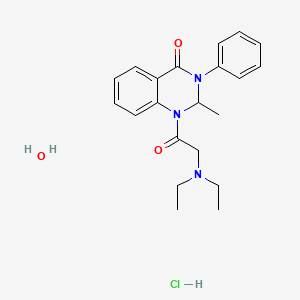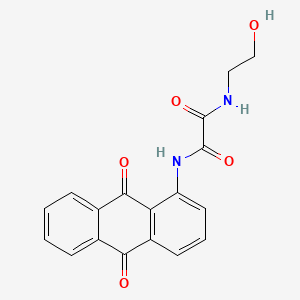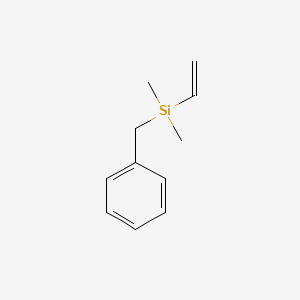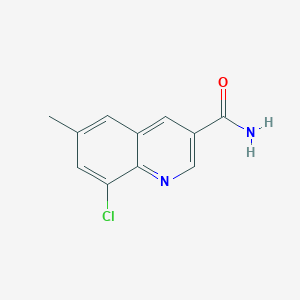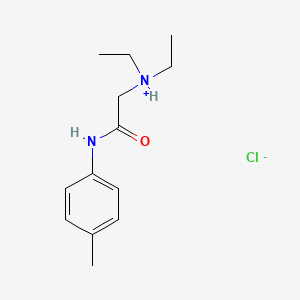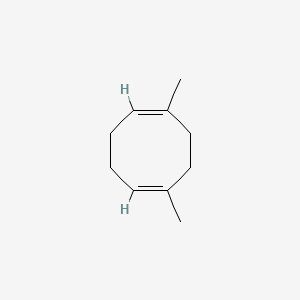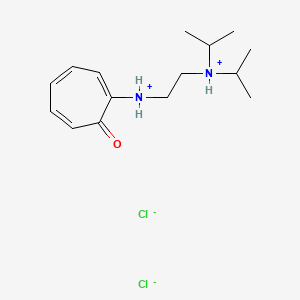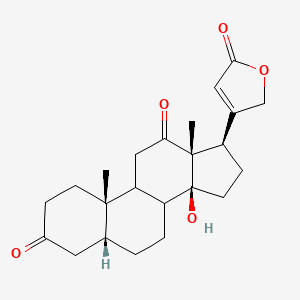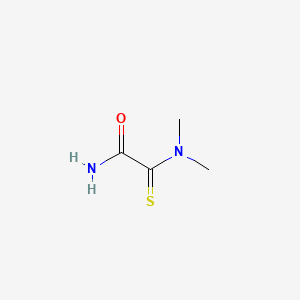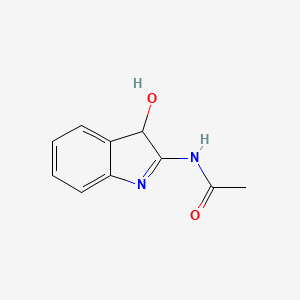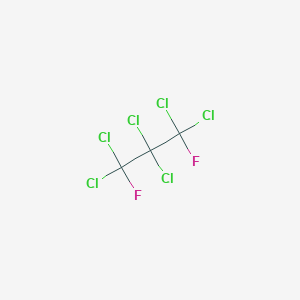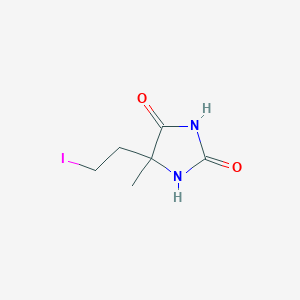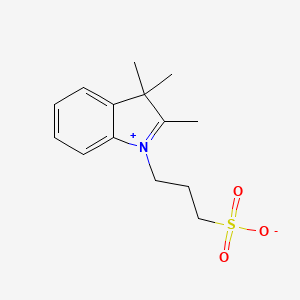
2,3,3-trimethyl-1-(3-sulfopropyl)-3H-Indolium,hydroxide,inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium, Hydroxide, Inner Salt is a chemical compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol. This compound is a derivative of indolium and is known for its fluorescent properties, making it useful in various scientific applications, particularly in biological imaging and pH monitoring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the condensation of a hemicyanine skeleton with 6-hydroxy-7-morpholin-4-yl-methyl-naphthalene-2-carbaldehyde in the presence of acetic anhydride. The reaction typically requires controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: . The process may involve the use of catalysts and specific solvents to optimize yield and purity.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound's structure, typically resulting in the removal of oxygen atoms.
Substitution: Substitution reactions are common, where different functional groups are introduced at specific positions on the indolium ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions may require the use of nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of hydroxyl or carboxyl groups.
Reduction can result in the formation of amines or other reduced functional groups.
Substitution reactions can produce various derivatives with different functional groups attached to the indolium core.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used as a fluorescent probe in chemical research, particularly for monitoring pH changes and imaging cellular components
Biology: In biological research, the compound is used for lysosome imaging and monitoring intracellular pH. It helps in understanding cellular processes and identifying abnormalities in cellular pH levels, which are linked to various diseases.
Medicine: The compound's fluorescent properties are utilized in medical diagnostics, particularly in imaging techniques to visualize cellular structures and track biological processes in real-time.
Industry: In the industrial sector, the compound is used in the development of fluorescent dyes and labeling reagents for various applications, including bioconjugation and nucleic acid blotting.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. When excited by light, it emits fluorescence, which can be detected and measured. The fluorescence intensity changes with pH, making it useful for pH monitoring. The molecular targets and pathways involved include the interaction with cellular components and the environment within cells, which affects the fluorescence emission.
Vergleich Mit ähnlichen Verbindungen
LysoTracker Green DND-26: A commercialized fluorescent probe used for lysosome imaging.
Other Cyanine-based Fluorophores: Similar compounds with long-wavelength emission used in various imaging applications.
Uniqueness: 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium, Hydroxide, Inner Salt stands out due to its high stability, long-wavelength emission, and sensitivity to pH changes. These properties make it more suitable for certain applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
29636-96-2 |
|---|---|
Molekularformel |
C14H19NO3S |
Molekulargewicht |
281.37 g/mol |
IUPAC-Name |
3-(2,3,3-trimethylindol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C14H19NO3S/c1-11-14(2,3)12-7-4-5-8-13(12)15(11)9-6-10-19(16,17)18/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI-Schlüssel |
SWJIXAVSSKFOEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


